molecular formula C13H8Cl2O2 B6364661 2-Chloro-5-(4-chlorophenyl)benzoic acid CAS No. 1183115-17-4

2-Chloro-5-(4-chlorophenyl)benzoic acid

Cat. No.: B6364661
CAS No.: 1183115-17-4
M. Wt: 267.10 g/mol
InChI Key: QBESKEXUFKGERM-UHFFFAOYSA-N
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Description

2-Chloro-5-(4-chlorophenyl)benzoic acid is an organic compound with the molecular formula C13H8Cl2O2. This compound is characterized by the presence of two chlorine atoms attached to a benzoic acid core, making it a member of the chlorobenzoic acid family. It is a white solid at room temperature and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Oxidation of 2-chlorotoluene: One common method for synthesizing 2-chloro-5-(4-chlorophenyl)benzoic acid involves the oxidation of 2-chlorotoluene using potassium permanganate (KMnO4) as the oxidizing agent.

    Hydrolysis of α,α,α-trichloro-2-toluene: Another method involves the hydrolysis of α,α,α-trichloro-2-toluene.

Industrial Production Methods

Industrial production of this compound often employs large-scale oxidation processes using similar reagents and conditions as those used in laboratory synthesis. The choice of method depends on factors such as cost, availability of raw materials, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), sodium dichromate (Na2Cr2O7)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Nucleophiles: Ammonia (NH3), diphenylphosphide

Major Products Formed

Comparison with Similar Compounds

Properties

IUPAC Name

2-chloro-5-(4-chlorophenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O2/c14-10-4-1-8(2-5-10)9-3-6-12(15)11(7-9)13(16)17/h1-7H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBESKEXUFKGERM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)Cl)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60681192
Record name 4,4'-Dichloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1183115-17-4
Record name 4,4'-Dichloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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